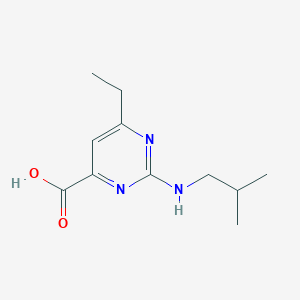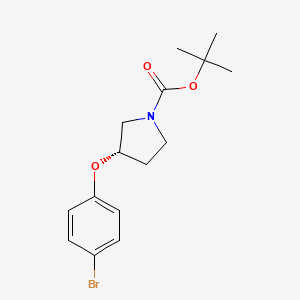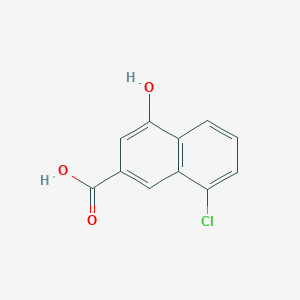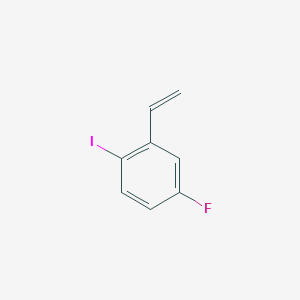![molecular formula C12H12F3N3 B13939482 Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- CAS No. 827322-76-9](/img/structure/B13939482.png)
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. This reaction forms a ring structure, which is then chlorinated and decarboxylated to yield the final product . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a serotonergic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, affecting the release of serotonin in the brain . This interaction with serotonin receptors and transporters modulates various physiological and neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: Another piperazine derivative with similar serotonergic activity.
1-(3-Trifluoromethylphenyl)piperazine: Shares structural similarities but differs in the position of the trifluoromethyl group.
Uniqueness
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyano and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827322-76-9 |
|---|---|
Fórmula molecular |
C12H12F3N3 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-2-1-3-11(8-10)18-6-4-17(9-16)5-7-18/h1-3,8H,4-7H2 |
Clave InChI |
SXNPIUXGWMQPHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C#N)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
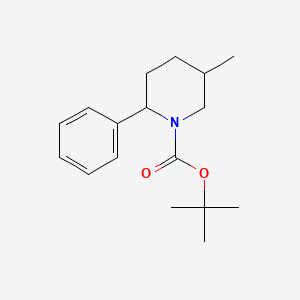
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
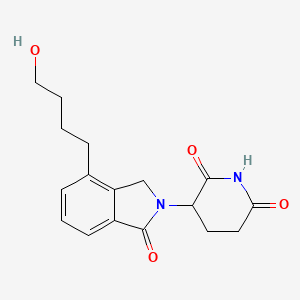
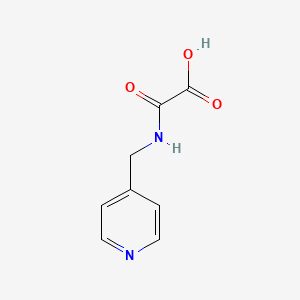
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
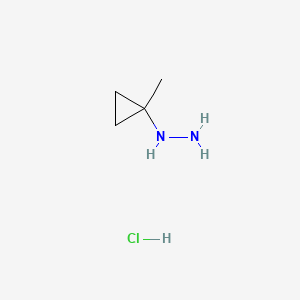
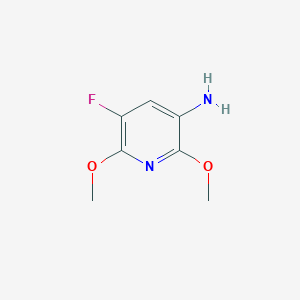
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
